molecular formula C21H16ClFN2O2 B12019041 2-((4-Chlorobenzyl)oxy)-N'-(3-fluorobenzylidene)benzohydrazide CAS No. 769143-71-7

2-((4-Chlorobenzyl)oxy)-N'-(3-fluorobenzylidene)benzohydrazide

Katalognummer: B12019041
CAS-Nummer: 769143-71-7
Molekulargewicht: 382.8 g/mol
InChI-Schlüssel: GOWBACMDBZLZNH-ZMOGYAJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is a complex organic compound that features a benzohydrazide core with chlorobenzyl and fluorobenzylidene substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide typically involves a multi-step process:

    Formation of 4-chlorobenzyl alcohol: This can be achieved by the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Conversion to 4-chlorobenzyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.

    Formation of 4-chlorobenzyl ether: The 4-chlorobenzyl chloride is reacted with sodium hydroxide and benzohydrazide to form the ether linkage.

    Condensation with 3-fluorobenzaldehyde: Finally, the product is condensed with 3-fluorobenzaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl and fluorobenzylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: The major products would include carboxylic acids or ketones.

    Reduction: The major products would include alcohols or amines.

    Substitution: The major products would depend on the nucleophile used but could include substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as enhanced conductivity or stability.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.

Wirkmechanismus

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((4-Chlorobenzyl)oxy)-N’-(3-chlorobenzylidene)benzohydrazide
  • 2-((4-Fluorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide
  • 2-((4-Methylbenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide

Uniqueness

2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is unique due to the presence of both chlorobenzyl and fluorobenzylidene groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity for certain targets, making it a valuable tool in research and development.

Eigenschaften

CAS-Nummer

769143-71-7

Molekularformel

C21H16ClFN2O2

Molekulargewicht

382.8 g/mol

IUPAC-Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16ClFN2O2/c22-17-10-8-15(9-11-17)14-27-20-7-2-1-6-19(20)21(26)25-24-13-16-4-3-5-18(23)12-16/h1-13H,14H2,(H,25,26)/b24-13+

InChI-Schlüssel

GOWBACMDBZLZNH-ZMOGYAJESA-N

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)F)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)F)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.